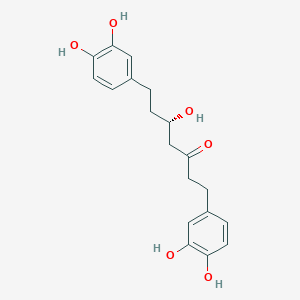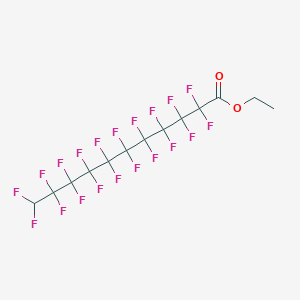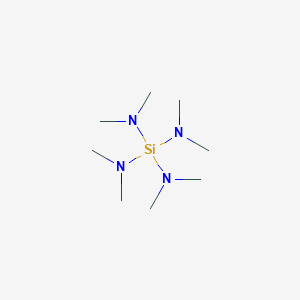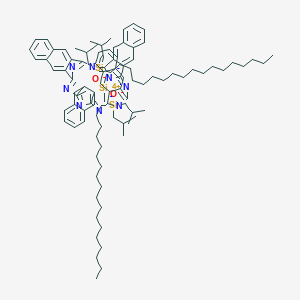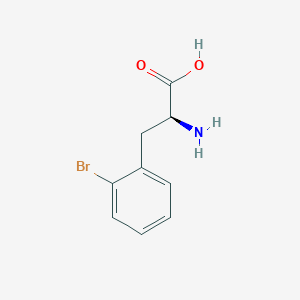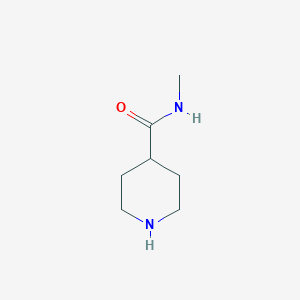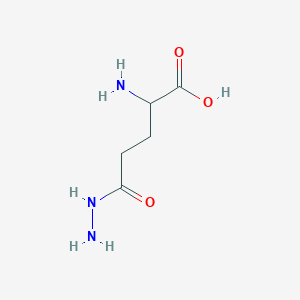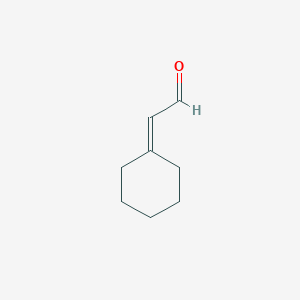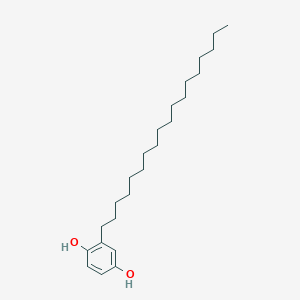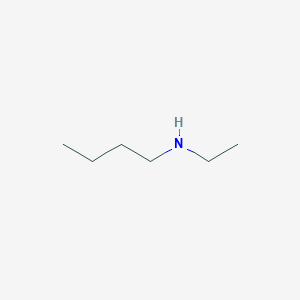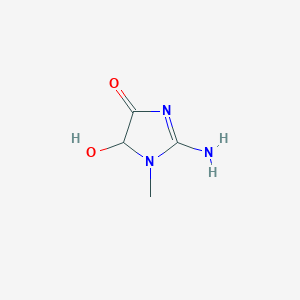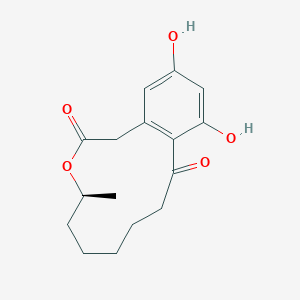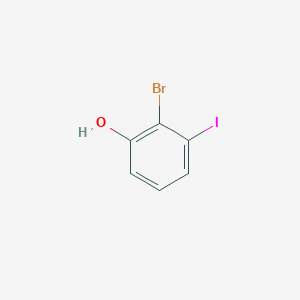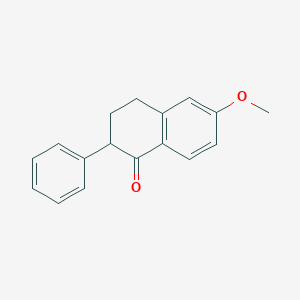
6-Methoxy-2-phenyl-tetralone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-phenyl-tetralone is an organic compound with the chemical formula C17H16O2. It is known for its yellow crystalline appearance and is used in various chemical and pharmaceutical applications. The compound is characterized by its methoxy group at the 6th position and a phenyl group at the 2nd position on the tetralone ring structure .
Mechanism of Action
Target of Action
It’s worth noting that this compound has been used as a starting material for the synthesis of various steroidal compounds , which suggests it may interact with steroid receptors or enzymes involved in steroid metabolism.
Mode of Action
It’s known that this compound can be transformed into various derivatives through reactions with other compounds . These reactions could potentially alter the compound’s interactions with its targets, leading to different biological effects.
Biochemical Pathways
Given its use in the synthesis of steroidal compounds , it’s plausible that it may influence pathways related to steroid biosynthesis or metabolism.
Pharmacokinetics
Its physical and chemical properties such as melting point (113-116 °c), boiling point (4299±450 °C), and density (1141±006 g/cm3) suggest that it may have good bioavailability .
Result of Action
It’s known that this compound can be used to synthesize various steroidal compounds , which can have diverse effects on cells, depending on the specific derivative and the cell type.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-2-phenyl-tetralone. For instance, its stability may be affected by exposure to light, heat, or moisture . Furthermore, the compound’s action and efficacy could potentially be influenced by factors such as pH, the presence of other compounds, and the specific biological environment in which it’s acting.
Biochemical Analysis
Biochemical Properties
It has been selected as the starting material for the synthesis of many steroidal compounds, including 2-aminotetalin derivatives, which exhibit antifungal activities .
Molecular Mechanism
It is known that reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 113-116 °C and a predicted boiling point of 429.9±45.0 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-phenyl-tetralone typically involves the reaction of 6-methoxy-1-tetralone with phenylmagnesium bromide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the preparation of the Grignard reagent and its subsequent reaction with the tetralone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is often produced in batch reactors with stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-phenyl-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and phenyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxy-2-phenyl-tetralone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes
Comparison with Similar Compounds
- 6-Methoxy-1-tetralone
- 6-Methoxy-2-tetralone
- 2-Phenyl-tetralone
Comparison: 6-Methoxy-2-phenyl-tetralone is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
6-methoxy-2-phenyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-19-14-8-10-16-13(11-14)7-9-15(17(16)18)12-5-3-2-4-6-12/h2-6,8,10-11,15H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTDIWNKASNIET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444447 |
Source


|
| Record name | 6-methoxy-2-phenyl-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1769-84-2 |
Source


|
| Record name | 6-methoxy-2-phenyl-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)
